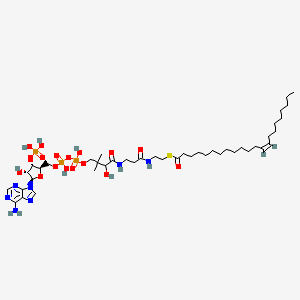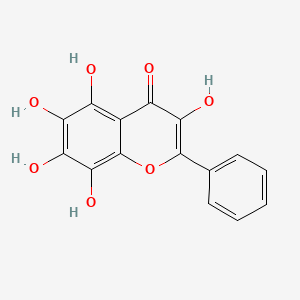
3,5,6,7,8-Pentahydroxy-2-phenyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6,7,8-Pentahydroxy-2-phenyl-4H-1-benzopyran-4-one is a natural product found in Sinapis alba with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Benzopyran derivatives like 3,5,6,7,8-Pentahydroxy-2-phenyl-4H-1-benzopyran-4-one have been explored for their synthesis methodologies, leading to compounds with potential applications in diverse fields. For instance, Joshi and Trivedi (2010) demonstrated the synthesis of benzofuro benzopyrones, highlighting the intricate chemical processes involved in creating these compounds (Joshi & Trivedi, 2010).
Flavonoid-Based Probes
- Flavonols, a category to which this compound belongs, have been utilized in the development of small-molecule fluorescent probes. These probes are designed for various sensing applications, as discussed by Qin et al. (2021), who highlighted their utility in detecting biological species and environmental hazards (Qin et al., 2021).
Antiestrogenic Properties
- Research on the structure-activity relationship of antiestrogens has included studies on benzopyran analogs. Saeed et al. (1990) investigated various benzopyran derivatives, including those structurally similar to this compound, to assess their potential as receptor ligands and estrogen agonists-antagonists (Saeed et al., 1990).
Crystal Structure Analysis
- The crystal structures of compounds related to this compound have been determined, providing insights into their molecular configurations and potential interactions. For example, Chantrapromma et al. (1989) isolated and analyzed the crystal structures of related compounds from Uvaria Rufas (Chantrapromma et al., 1989).
Anti-Cancer Potential
- Baicalein, a compound closely related to this compound, has been extensively studied for its anti-cancer properties, particularly in the treatment of hepatocellular carcinoma. Bie et al. (2017) reviewed the anti-cancer effects and mechanisms of baicalein, highlighting its potential as a novel therapeutic agent (Bie et al., 2017).
Propiedades
Número CAS |
727388-91-2 |
|---|---|
Fórmula molecular |
C15H10O7 |
Peso molecular |
302.23 g/mol |
Nombre IUPAC |
3,5,6,7,8-pentahydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H10O7/c16-8-7-9(17)12(20)14(6-4-2-1-3-5-6)22-15(7)13(21)11(19)10(8)18/h1-5,16,18-21H |
Clave InChI |
RNKSNQNKTRGJSZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)O)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)O)O)O)O)O |
Sinónimos |
peflavit pentahydroxyflavone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-Hexadecanoyloxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] octadeca-9,12-dienoate](/img/structure/B1261586.png)


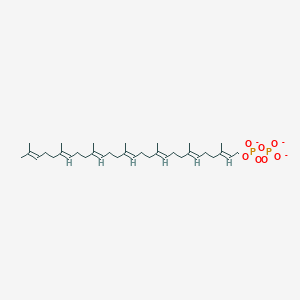
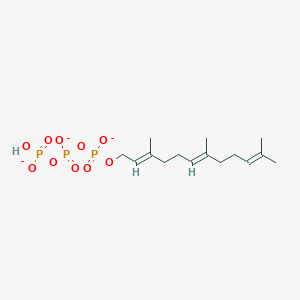
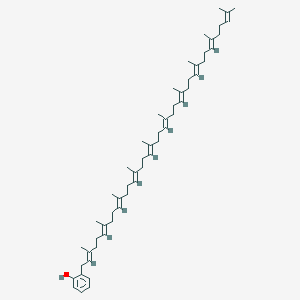

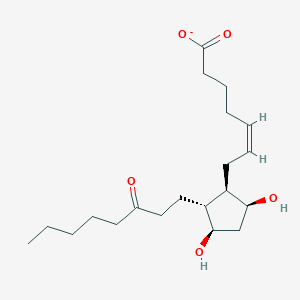

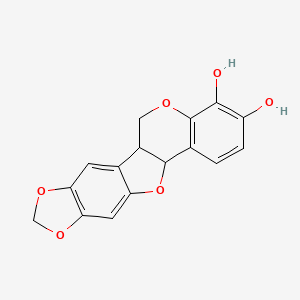
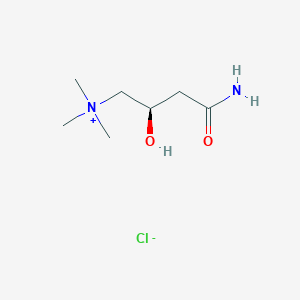
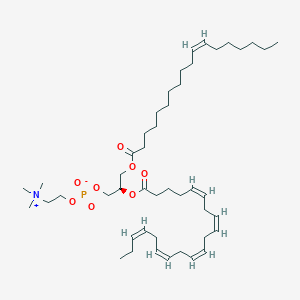
![N-[(6S,7R)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1261605.png)
